The compound (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound that features a cyclohexane ring substituted with a carboxylic acid and a chlorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical formulations.
This compound can be synthesized through various chemical reactions involving cyclohexane derivatives and chlorophenyl reagents. It is often studied in the context of drug development, particularly for its potential therapeutic effects.
The compound falls under the category of carboxylic acids and can be classified as an aromatic compound due to the presence of the chlorophenyl moiety. Its stereochemistry is defined by the (1S,3R) configuration, indicating specific spatial arrangements of its atoms that may influence its biological activity.
The synthesis of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. Common methods may include:
The molecular structure of (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 288.75 g/mol. The specific stereochemistry (1S, 3R) indicates that two chiral centers exist within the molecule, which can significantly affect its biological interactions.
The compound can undergo various chemical reactions, including:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield. Reaction conditions such as temperature, time, and solvent choice are critical for optimizing yields.
The mechanism of action for (1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological pathways. The presence of the carboxylic acid group allows for hydrogen bonding interactions with biological macromolecules.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or analgesic properties, suggesting potential therapeutic applications in pain management or inflammatory diseases.
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has potential applications in:
The construction of the (1S,3R) stereochemistry in cyclohexane carboxylic acid derivatives requires precision in chiral center control. Organocatalytic domino reactions enable efficient assembly of polysubstituted cyclohexanes with multiple contiguous stereocenters. As demonstrated by one-pot Michael-Michael-1,2-addition sequences, amino-squaramide catalysts (1 mol%) promote initial enantioselective Michael additions between β-ketoesters and nitroalkenes, achieving >30:1 diastereoselectivity and 96-99% enantiomeric excess (ee) in cyclohexane products [8]. This dynamic kinetic resolution proceeds via base-mediated deprotonation and selective protonation of intermediates. For the target compound, such cascades could be adapted using 3-chlorophenyl-containing nitroalkenes and β-ketoester precursors to establish the core cyclohexane with precise (1S,3R) stereochemistry.
Chiral pool derivatization provides alternative stereocontrol. Biosynthetic studies reveal that shikimic acid serves as a progenitor for cyclohexanecarboxylic acid derivatives through enzymatic anti-elimination and reduction steps [2]. While natural pathways favor (1S,3S) configurations, synthetic modifications could redirect this approach toward the (1S,3R) isomer. Enzymatic anti-dehydrations exhibit strict stereochemical fidelity—removing the pro-6S hydrogen from shikimate—suggesting that engineered anti-1,2-eliminations of (1S,3S)-3-hydroxy intermediates might yield the desired (1S,3R)-configured alkene precursors [2].
Table 1: Stereoselective Approaches to Cyclohexane Carboxylic Acid Derivatives
Method | Catalyst/Reagent | dr | ee (%) | Key Intermediate |
---|---|---|---|---|
Organocatalytic cascade | Quinine-derived squaramide | >30:1 | 96-99 | β-Ketoester/nitroalkene adduct |
Biocatalytic dehydration | Shikimate pathway enzymes | Undisclosed | Substrate-dependent | (1S,3S)-3-Hydroxycyclohexanecarboxylate |
Chiral resolution | Diastereomeric crystallization | 95:5 | >99 | Epimerizable cyclohexanecarboxylate salt |
Formation of the 3-chlorophenyl-oxoethyl linkage demands selective carbon-carbon coupling. Organozinc reagents enable mild Negishi-type cross-couplings with electrophilic acyl sources. In situ-generated functionalized arylzinc halides (e.g., 3-chlorophenylzinc iodide) couple with α-halo ketone equivalents under nickel catalysis to form aryl-alkyl ketones. This method tolerates electrophilic functional groups (e.g., esters, nitriles) without competitive side reactions [6]. Crucially, organozinc reagents exhibit lower reactivity than Grignard counterparts, minimizing undesired enolization of the nascent ketone product.
Grignard reagents require activation strategies for ketone synthesis. Direct addition to carboxylic acids fails due to acid-base reactions, but in situ activation circumvents this. Magnesium amides deprotonate carboxylic acids, allowing subsequent nucleophilic addition of organomagnesium reagents to carboxylates. This one-pot method converts cyclohexanecarboxylic acids directly into ketones without pre-activation [6]. For the target molecule, (1S,3R)-3-carboxycyclohexaneacetic acid could react with 3-chlorophenylmagnesium bromide via this mechanism to yield the 2-(3-chlorophenyl)-2-oxoethyl sidechain.
Table 2: Organometallic Strategies for Aryl-Alkyl Ketone Formation
Reagent | Catalyst | Activation | Yield Range (%) | Limitations |
---|---|---|---|---|
Arylzinc halide | Ni(acac)₂ | Acid chloride | 75-92 | Halide tolerance issues |
Aryl magnesium bromide | None | Mg(HMDS)₂-mediated | 68-85 | Steric hindrance sensitivity |
Potassium aryltrifluoroborate | Photoredox/Ni | Redox-active ester | 70-88 | Requires specialized catalyst |
Friedel-Crafts acylation offers a direct route to the 3-chlorophenyl ketone moiety. Aluminum chloride-mediated reaction of cyclohexaneacetic acid derivatives with 3-chlorobenzoyl chloride installs the aryl ketone group. However, stereocenter epimerization is a significant risk under acidic conditions. Alternative in situ activation protocols minimize racemization: using trimethylsilyl triflate as a Lewis acid, carboxylic acids directly acylate arenes at 0°C, preserving chiral integrity [3]. For the (1S,3R)-configured substrate, this method could couple 3-chlorobenzoyl chloride with the stereodefined cyclohexanepropanoic acid precursor.
Transition-metal-catalyzed carbonylations enable fragment coupling. Photoredox/nickel dual catalysis couples aryl halides with alkyltrifluoroborates under CO atmosphere to form ketones. Applying this to 1-bromo-3-chlorobenzene and the zinc salt of (1S,3R)-cyclohexaneacetic acid would yield the target ketone without pre-functionalization [6]. Reaction optimization data reveal that electron-deficient aryl halides require lower nickel loadings (2 mol% vs. 5 mol%) and excess carbon monoxide to suppress diaryl ketone byproducts.
Optimization Considerations:
Preserving the carboxylic acid moiety during ketone installation is critical. tert-Butyl esters provide robust protection under basic ketone-forming reactions. Cleavage occurs quantitatively with trifluoroacetic acid in dichloromethane within 2 hours at 25°C without epimerization. However, their steric bulk can hinder acylation reactions—yields decrease by 15-20% when tert-butyl-protected acids couple with sterically demanding aryl electrophiles [9]. For the target synthesis, this strategy suits organozinc couplings where minimal base is used.
Trimethylsilyl (TMS) esters offer low steric hindrance and facile deprotection. These form in situ by treating carboxylic acids with chlorotrimethylsilane and triethylamine, enabling direct conversion to ketones via Grignard additions. Deprotection occurs spontaneously during aqueous workup. Comparative studies show TMS esters improve yields in sterically congested systems (e.g., 1,3-disubstituted cyclohexanes) by 25% relative to methyl esters [9]. Nevertheless, their sensitivity to trace moisture necessitates rigorous anhydrous conditions.
Table 3: Carboxyl Protection-Deprotection Efficiency in Model Reactions
Protecting Group | Formation Yield (%) | Stability to Organometallics | Deprotection Conditions | Overall Yield (%) |
---|---|---|---|---|
Methyl ester | 95 | Low (nucleophilic attack) | LiOH/THF-H₂O, 25°C, 12h | 62 |
tert-Butyl ester | 89 | High | TFA/DCM, 25°C, 2h | 78 |
Trimethylsilyl ester | In situ | Moderate | H₂O/THF, 0°C, 0.5h | 85 |
2,2,2-Trichloroethyl | 91 | High | Zn/AcOH, 25°C, 1h | 80 |
Orthogonal protection becomes essential when multifunctional group tolerance is required. The 2,2,2-trichloroethyl group resists nucleophilic attack and deprotects under reductive conditions (zinc/acetic acid), leaving acid-labile groups intact [9]. In synthetic routes requiring late-stage ketone reductions, this strategy prevents unwanted ester cleavage. Kinetic studies confirm no epimerization occurs during deprotection when cyclohexane rings bear α-stereocenters. For the target molecule, combining trichloroethyl protection with organozinc-mediated ketone formation would ensure stereochemical fidelity throughout the synthesis.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5